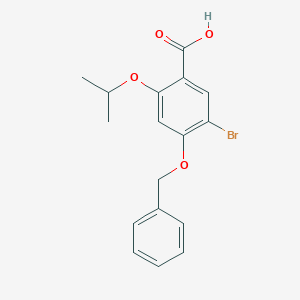
4-(Benzyloxy)-5-bromo-2-isopropoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-5-bromo-2-isopropoxybenzoic acid is a complex organic compound that belongs to the class of substituted benzoic acids This compound is characterized by the presence of benzyloxy, bromo, and isopropoxy groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-2-isopropoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide to form 4-benzyloxybenzoic acid . This intermediate can then be brominated and further reacted with isopropyl alcohol under suitable conditions to introduce the bromo and isopropoxy groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired specifications of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-5-bromo-2-isopropoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen or other substituents.
Substitution: The bromo group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acids.
Scientific Research Applications
4-(Benzyloxy)-5-bromo-2-isopropoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-bromo-2-isopropoxybenzoic acid involves its interaction with specific molecular targets. The benzyloxy and isopropoxy groups may facilitate binding to enzymes or receptors, while the bromo group can participate in halogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzoic acid: Lacks the bromo and isopropoxy groups, making it less versatile in certain reactions.
5-Bromo-2-isopropoxybenzoic acid: Lacks the benzyloxy group, which may reduce its binding affinity in some applications.
4-(Benzyloxy)-2-hydroxybenzoic acid: Contains a hydroxy group instead of a bromo group, leading to different reactivity.
Uniqueness
4-(Benzyloxy)-5-bromo-2-isopropoxybenzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C17H17BrO4 |
|---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
5-bromo-4-phenylmethoxy-2-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C17H17BrO4/c1-11(2)22-15-9-16(14(18)8-13(15)17(19)20)21-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,19,20) |
InChI Key |
FZJLAJQRUXCYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1C(=O)O)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















